Xanthine Oxidase Inhibition Potency: 8-Iodo Derivative vs. Clinical Standard Allopurinol
The 8-iodo derivative demonstrates potent inhibition of xanthine oxidase, a key target in hyperuricemia and gout. In a standard fluorescence-based assay, it exhibits an IC50 of 5.30 nM [1]. This is in stark contrast to the clinical standard allopurinol, which has a reported IC50 of 7.50E+3 nM (7.5 µM) under comparable conditions [2].
| Evidence Dimension | Xanthine oxidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.30 nM |
| Comparator Or Baseline | Allopurinol (IC50: 7.50E+3 nM / 7.5 µM) |
| Quantified Difference | ~1415-fold more potent in vitro |
| Conditions | Standard fluorescence-based assay for xanthine oxidase activity (McHale et al.) |
Why This Matters
This >1,400-fold difference in potency makes the 8-iodo compound a far superior tool for probing xanthine oxidase biology or for initiating drug discovery programs targeting this enzyme.
- [1] BindingDB. BDBM499669. US11020397, Compound Formula-(Io). Affinity Data: IC50: 5.30nM. Assay Description: Xanthine oxidase inhibition was determined using a standard fluorescence-based assay. View Source
- [2] BindingDB. BDBM35440. ALLOPURINOL. Affinity Data: IC50: 7.50E+3nM. Assay Description: Inhibition of xanthine oxidase (XO) by each isolated phenolic was measured by following the decrease in uric acid formation at 293nm at 25°C. View Source
